molecular formula C15H18N4O3S B2474356 2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone CAS No. 457943-64-5

2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2474356
CAS No.: 457943-64-5
M. Wt: 334.39
InChI Key: UIEHFGSXGIHTCE-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core substituted with hydroxyl, methyl, and thioether-linked morpholinoethanone moieties. Pyrido[2,3-d]pyrimidines are heterocyclic systems known for their role in kinase inhibition and anticancer activity. The hydroxyl group at position 4 and methyl groups at positions 5 and 7 enhance hydrogen-bonding capacity and lipophilicity, respectively.

Properties

IUPAC Name

5,7-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-9-7-10(2)16-13-12(9)14(21)18-15(17-13)23-8-11(20)19-3-5-22-6-4-19/h7H,3-6,8H2,1-2H3,(H,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEHFGSXGIHTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone typically involves multi-step reactions. One common method includes the condensation of 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine with a thiol-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may interact with kinases or other regulatory proteins, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound :
  • Core : Pyrido[2,3-d]pyrimidine.
  • Substituents: 4-Hydroxy, 5,7-dimethyl (electron-donating groups). Thioether-linked 1-morpholinoethanone.
  • Molecular Formula : C₁₆H₁₈N₄O₂S.
Analog 1 : 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ()
  • Core : 1,3,4-Oxadiazole.
  • Substituents :
    • Pyrimidin-2-ylthio methyl group.
    • Thione group at position 2.
  • Molecular Formula : C₇H₆N₄OS₂.
Analog 2 : 2-(5,6-Dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone ()
  • Core : Imidazo[2,1-b]thiazole.
  • Substituents: 5,6-Dimethyl groups. Morpholinoethanone.
  • Molecular Formula : C₁₃H₁₇N₃O₂S.

Key Research Findings

Hydroxy and methyl groups may enhance DNA intercalation or protein binding compared to non-hydroxylated analogs.

Analog 1 () :

  • Oxadiazole-thione derivatives exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against E. coli and C. albicans.
  • The thioether linkage in derivative 4a-f improves metabolic stability compared to ether-linked analogs.

Analog 2 (): The imidazothiazole core and morpholino group are structural motifs in acetylcholinesterase inhibitors, suggesting neuropharmacological applications. Crystallographic data (Rp = 1.625) confirms planar geometry, critical for receptor binding.

Biological Activity

2-((4-Hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-1-morpholinoethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C15H18N4O3S
  • Molecular Weight : 334.39 g/mol
  • CAS Number : 457943-64-5
  • Density : 1.47 g/cm³ (Predicted)
  • Boiling Point : 585.3 °C (Predicted)
  • Acidity (pKa) : 1.01 (Predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidine derivatives with morpholinoethanone in the presence of suitable reagents to facilitate the thioether formation. The detailed synthetic pathway can be found in various chemical literature sources.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For example, studies have shown that pyrido[2,3-d]pyrimidine derivatives can inhibit the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis and growth.

CompoundActivityReference
Compound AVEGFR Inhibition
Compound BCytotoxicity in A431 Cells
Compound CModerate EGFR Inhibition

The mechanism by which this compound exerts its biological effects may involve the inhibition of receptor tyrosine kinases (RTKs), specifically targeting pathways involved in cell proliferation and survival. The presence of the pyrido[2,3-d]pyrimidine scaffold is believed to enhance binding affinity and specificity towards these targets.

Case Studies

  • VEGFR Inhibition Study
    • A study investigated several pyrido[2,3-d]pyrimidine derivatives for their ability to inhibit VEGFR activity. The results demonstrated that certain modifications significantly increased potency compared to standard inhibitors like semaxanib.
    • Findings : Compounds with a similar structure showed up to 100-fold greater potency than existing treatments in preclinical models.
  • In Vivo Tumor Growth Inhibition
    • An orthotopic melanoma model was used to assess the efficacy of a related compound derived from the same synthetic pathway.
    • Results : Significant inhibition of tumor growth and metastasis was observed, supporting the potential therapeutic application of these compounds in oncology.

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